2-[2-[(5S,6S,7R,9R,18S,19R)-19-Amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid 2-[2-[(5S,6S,7R,9R,18S,19R)-19-Amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Brand Name: Vulcanchem
CAS No.: 136379-60-7
VCID: VC0159652
InChI: InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24?,25?,26+,27-,32+/m1/s1
SMILES: CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Molecular Formula: C34H59NO13
Molecular Weight: 689.8 g/mol

2-[2-[(5S,6S,7R,9R,18S,19R)-19-Amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

CAS No.: 136379-60-7

Main Products

VCID: VC0159652

Molecular Formula: C34H59NO13

Molecular Weight: 689.8 g/mol

2-[2-[(5S,6S,7R,9R,18S,19R)-19-Amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid - 136379-60-7

CAS No. 136379-60-7
Product Name 2-[2-[(5S,6S,7R,9R,18S,19R)-19-Amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Molecular Formula C34H59NO13
Molecular Weight 689.8 g/mol
IUPAC Name 2-[2-[(5S,6S,7R,9R,18S,19R)-19-amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Standard InChI InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24?,25?,26+,27-,32+/m1/s1
Standard InChIKey WYYKRDVIBOEORL-JLCKPESSSA-N
Isomeric SMILES CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)CCCCCCCC[C@@H]([C@@H](C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
SMILES CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Canonical SMILES CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Synonyms fumonisin B4
PubChem Compound 114824
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator